

# Physical and chemical properties of 2'-Deoxyguanosine-13C,15N2.

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## Compound of Interest

Compound Name: 2'-Deoxyguanosine-13C,15N2

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## Technical Guide: 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of the isotopically labeled nucleoside, 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>. While specific data for this exact isotopic combination is not widely published, this document compiles relevant information from closely related isotopologues and the parent molecule to provide a comprehensive resource. The primary application of such labeled compounds is in tracer studies for metabolic flux analysis and as internal standards for quantitative analysis by mass spectrometry.[\[1\]](#)[\[2\]](#)

## Core Physical and Chemical Properties

The introduction of <sup>13</sup>C and <sup>15</sup>N isotopes results in a molecule with a higher molecular weight than its unlabeled counterpart, which is essential for its use in mass spectrometry-based assays. The fundamental chemical reactivity and structural properties are expected to be nearly identical to unlabeled 2'-deoxyguanosine.

Table 1: Physical and Chemical Properties of 2'-Deoxyguanosine and Related Isotopologues

Property	2'-Deoxyguanosine (Unlabeled)	8-Oxo-2'- deoxyguanosine- $^{13}\text{C}, ^{15}\text{N}_2$	2'- Deoxyguanosine-H 2O ( $^{13}\text{C}_{10}, ^{15}\text{N}_5$ )
Molecular Formula	$\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_4$ <sup>[3]</sup>	$\text{C}_9[^{13}\text{C}]\text{H}_{13}\text{N}_3[^{15}\text{N}]_2\text{O}_5$ <sup>[4]</sup>	$\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_4 \cdot \text{H}_2\text{O}$ <sup>[5]</sup>
Molecular Weight	267.24 g/mol <sup>[3]</sup>	286.22 g/mol <sup>[4][6]</sup>	300.15 g/mol <sup>[5]</sup>
Appearance	White crystalline powder	White to Off-white Solid <sup>[4]</sup>	Solid (Form not specified) <sup>[5]</sup>
Solubility	Soluble in methanol, ethanol, DMSO <sup>[7]</sup>	Slightly soluble in DMSO, Methanol (Heated) <sup>[4]</sup>	Not specified
Melting Point	>171°C (dec.) <sup>[4]</sup>	>171°C (dec.) <sup>[4]</sup>	Not specified
Storage Temperature	Not specified	Store at -20°C <sup>[4]</sup>	Store in freezer (-20°C). Protect from light. <sup>[5]</sup>

Note: Data for 2'-Deoxyguanosine- $^{13}\text{C}, ^{15}\text{N}_2$  is inferred from its oxidized form and other labeled analogues due to a lack of specific public data for this exact compound.

## Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of 2'-Deoxyguanosine- $^{13}\text{C}, ^{15}\text{N}_2$ . While specific spectra for this isotopologue are not available, the following provides an overview of expected spectroscopic characteristics based on the unlabeled compound and general principles of NMR and mass spectrometry for isotopically labeled molecules.

Table 2: Spectroscopic Data for 2'-Deoxyguanosine (Unlabeled)

Technique	Key Observations
<sup>1</sup> H NMR (600 MHz, Water, pH 7.01)	Shifts [ppm]: 7.97, 6.28, 4.61, 4.12, 3.78, 2.77, 2.50[8]
<sup>13</sup> C NMR	Characteristic shifts for the purine and deoxyribose carbons.[9]
Mass Spectrometry (Electron Ionization)	Molecular Ion (M <sup>+</sup> ) at m/z 267.[3]

For 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>, the mass spectrum would show a molecular ion peak shifted by +3 Da compared to the unlabeled compound due to the presence of one <sup>13</sup>C and two <sup>15</sup>N atoms. In NMR spectroscopy, the <sup>13</sup>C-labeled carbon would exhibit coupling with directly attached protons and adjacent <sup>13</sup>C or <sup>15</sup>N atoms, providing valuable structural information. The <sup>15</sup>N labels would also introduce observable couplings in <sup>1</sup>H and <sup>13</sup>C NMR spectra and allow for direct detection in <sup>15</sup>N NMR experiments.[10]

## Experimental Protocols

The following are generalized protocols for key experiments involving isotopically labeled deoxyguanosine. These can be adapted for use with 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>.

### Synthesis of Isotopically Labeled Deoxyguanosine

The synthesis of isotopically labeled nucleosides like 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> typically involves multi-step chemical synthesis. A general approach might involve the use of a <sup>13</sup>C-labeled precursor for the formation of the purine ring and a <sup>15</sup>N-labeled source for the nitrogen atoms. For instance, a method for synthesizing [8-<sup>13</sup>C-1,7,NH<sub>2</sub>-<sup>15</sup>N<sub>3</sub>]guanosine and its deoxy analogue involves the ring closure of a pyrimidinone using [<sup>13</sup>C]sodium ethyl xanthate to introduce the <sup>13</sup>C at the C8 position.[10]

### Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Isotopically labeled nucleosides are ideal internal standards for accurate quantification of their unlabeled counterparts in biological samples.

## Protocol for LC-MS Quantification of 8-hydroxy-2'-deoxyguanosine (Adapted for 2'-Deoxyguanosine)

- **Sample Preparation:** DNA is extracted from the biological sample and enzymatically hydrolyzed to its constituent nucleosides using a combination of DNase I, phosphodiesterases, and alkaline phosphatase.[11]
- **Internal Standard Spiking:** A known amount of the isotopically labeled standard (e.g., 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>) is added to the hydrolyzed DNA sample.
- **LC Separation:** The mixture of nucleosides is separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column.
- **MS Detection:** The eluent from the HPLC is introduced into a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled and labeled deoxyguanosine based on their specific mass-to-charge ratios.[11]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the identity and purity of the labeled compound and to study its interactions with other molecules.

### General Protocol for NMR Analysis

- **Sample Preparation:** Dissolve a sufficient amount of the labeled nucleoside in a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).
- **Data Acquisition:** Acquire one-dimensional (<sup>1</sup>H, <sup>13</sup>C, <sup>15</sup>N) and two-dimensional (e.g., HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
- **Data Analysis:** Analyze the chemical shifts and coupling constants to confirm the positions of the isotopic labels and the overall structure of the molecule. The <sup>13</sup>C-<sup>15</sup>N and <sup>1</sup>H-<sup>15</sup>N couplings will be particularly informative.

## Signaling Pathways and Experimental Workflows

2'-Deoxyguanosine is a fundamental component of DNA, and its metabolism and fate are central to DNA synthesis, damage, and repair. Isotopically labeled versions are invaluable for tracing these processes.

## DNA Damage and Repair Pathway

Cellular DNA is constantly subjected to damage from both endogenous and exogenous sources. The base excision repair (BER) pathway is a major mechanism for repairing oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine.[12]

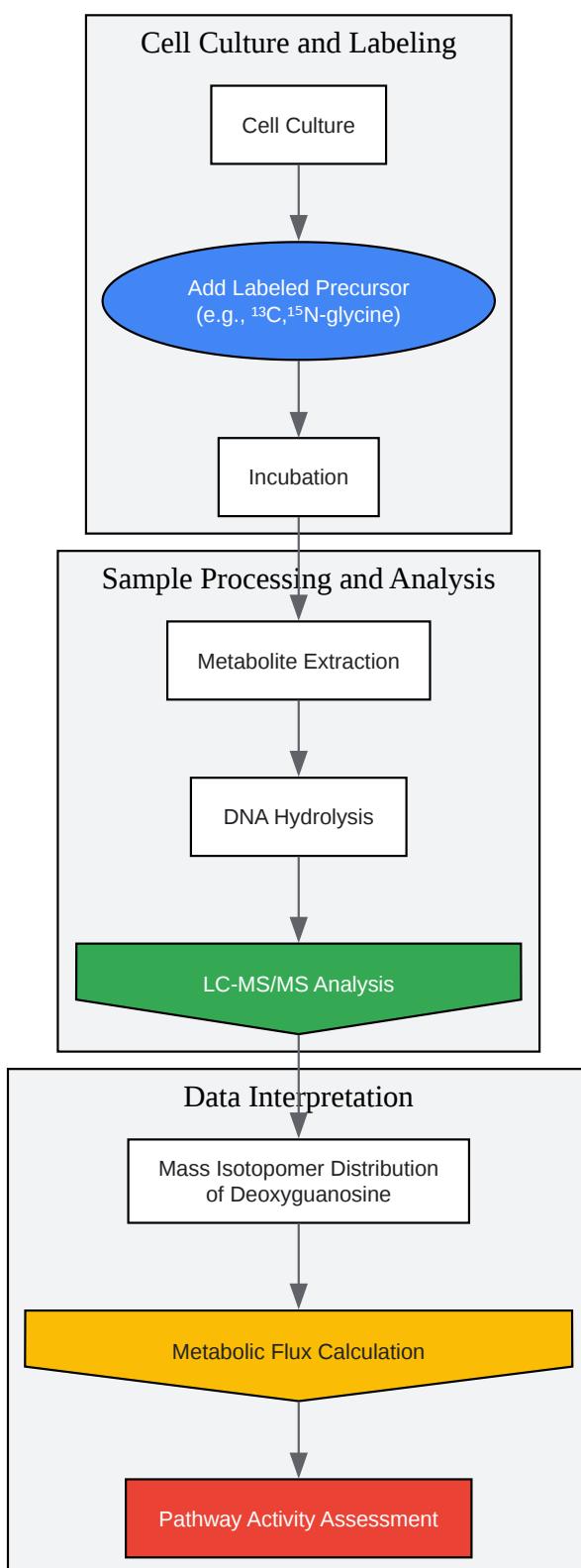


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Caption: Base Excision Repair pathway for oxidative DNA damage.

## Experimental Workflow for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique to trace the metabolic fate of nutrients and precursors within a cell.[13] 2'-Deoxyguanosine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> can be used to study de novo nucleotide synthesis pathways.



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Caption: Workflow for tracing nucleotide metabolism with stable isotopes.

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